molecular formula C20H18BrN3O4 B11538568 N'-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide

N'-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide

Cat. No.: B11538568
M. Wt: 444.3 g/mol
InChI Key: DZHQDGCOSDJWPN-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases and oxazole derivatives This compound is characterized by its unique structure, which includes a brominated phenyl ring, an ethoxy group, and an oxazole ring

Preparation Methods

The synthesis of N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide typically involves a multi-step process. The initial step often includes the preparation of the starting materials, such as 5-bromo-3-ethoxy-2-hydroxybenzaldehyde and 5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide. These starting materials are then subjected to a condensation reaction under controlled conditions to form the desired Schiff base. The reaction is usually carried out in a solvent like ethanol or methanol, with the addition of a catalyst such as acetic acid to facilitate the reaction .

Chemical Reactions Analysis

N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base to the corresponding amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), by binding to their active sites. This inhibition leads to a decrease in the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death .

Comparison with Similar Compounds

N’-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H18BrN3O4

Molecular Weight

444.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C20H18BrN3O4/c1-3-27-16-10-15(21)9-14(19(16)25)11-22-23-20(26)17-12(2)28-24-18(17)13-7-5-4-6-8-13/h4-11,25H,3H2,1-2H3,(H,23,26)/b22-11+

InChI Key

DZHQDGCOSDJWPN-SSDVNMTOSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=N/NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)Br

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=NNC(=O)C2=C(ON=C2C3=CC=CC=C3)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.